molecular formula C5H4F6O B7884540 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-

Cat. No. B7884540
M. Wt: 194.07 g/mol
InChI Key: BHCZKMGRPJFOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C5H4F6O and its molecular weight is 194.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)- involves the addition of a trifluoromethyl group to 3-buten-2-ol.

Starting Materials
3-buten-2-ol, trifluoromethyl iodide, potassium carbonate, copper(I) iodide, copper(II) chloride, sodium borohydride, acetic acid, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: Synthesis of 3-buten-2-ol, 3-buten-2-ol can be synthesized from acetylene and formaldehyde in the presence of copper(I) iodide and sodium borohydride., Step 2: Trifluoromethylation of 3-buten-2-ol, 3-buten-2-ol is reacted with trifluoromethyl iodide in the presence of potassium carbonate and copper(II) chloride to form 3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-., Step 3: Purification of the product, The product is purified by washing with water and drying with anhydrous sodium sulfate., Step 4: Isolation of the product, The product is isolated by extraction with diethyl ether and evaporation of the solvent., Step 5: Acidification of the product, The product is dissolved in acetic acid and acidified with dilute hydrochloric acid., Step 6: Neutralization of the product, The product is neutralized with sodium hydroxide and extracted with diethyl ether., Step 7: Drying and evaporation of the product, The product is dried with anhydrous sodium sulfate and the solvent is evaporated to yield the final product.

properties

IUPAC Name

1,1,1,2,3,3-hexafluoropent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c1-2-3(6,7)4(8,12)5(9,10)11/h2,12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZKMGRPJFOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(F)(F)F)(O)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Buten-2-ol,1,1,1-trifluoro-2-(trifluoromethyl)-

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